6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
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Overview
Description
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazole ring fused with an isoquinoline ring, forming a bicyclic structure. Its molecular formula is C10H10N2S, and it has a molecular weight of 190.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thiazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but lacking the thiazole ring.
Thiazoloquinoline: Contains a thiazole ring fused with a quinoline ring instead of an isoquinoline ring.
Isoquinoline: A simpler structure without the thiazole ring.
Uniqueness
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is unique due to its fused thiazole and isoquinoline rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYQCQXDKHYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562699 |
Source
|
Record name | 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120546-67-0 |
Source
|
Record name | 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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